molecular formula C15H22ClN3O4S B2661284 4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 403846-53-7

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B2661284
M. Wt: 375.87
InChI Key: NIEKKAFDUVQADE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzenesulfonyl group (based on the “benzenesulfonamide” portion of the name), a nitro group (indicated by “nitro” in the name), and a tetramethylpiperidine group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzenesulfonyl group would provide a planar, aromatic region; the nitro group would introduce polarity; and the tetramethylpiperidine group would add a degree of three-dimensionality and further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the tetramethylpiperidine group, which could potentially act as a base . The chloro group might also be a site of reactivity, particularly in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its polarity, solubility, stability, and reactivity .

Safety And Hazards

As with any chemical compound, handling “4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” would require appropriate safety precautions. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)11-5-6-12(16)13(7-11)19(20)21/h5-7,10,17-18H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEKKAFDUVQADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

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